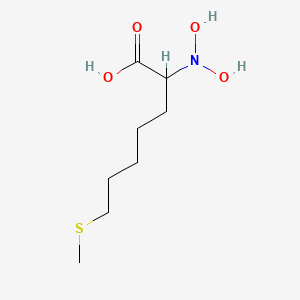
N,N-dihydroxytrihomomethionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dihydroxytrihomomethionine is an N,N-dihydroxy-alpha-amino acid having a 6-thiaheptyl substituent at the 2-position. It derives from a trihomomethionine. It is a conjugate acid of a N,N-dihydroxytrihomomethioninate.
Aplicaciones Científicas De Investigación
Application in Biochemical Studies
N,N-dihydroxytrihomomethionine, a compound with distinct chemical properties, has been explored in various biochemical studies. For instance, Vogel and Bonner (1956) utilized similar compounds in their research on acetylornithinase of Escherichia coli, highlighting its potential in studying enzymatic reactions and bacterial metabolism (Vogel & Bonner, 1956).
Role in Fluorescence Assay Development
Research by McIntyre and Sleight (1991) demonstrated the use of N,N-dihydroxytrihomomethionine analogues in developing fluorescence assays for studying phospholipid membrane asymmetry. This indicates its applicability in advanced biochemical assays and membrane studies (McIntyre & Sleight, 1991).
Involvement in Electrochemical Studies
The electrochemical behavior of compounds akin to N,N-dihydroxytrihomomethionine has been explored by Abou-Elenien et al. (1992), showing its relevance in understanding electrochemical properties of similar compounds in nonaqueous media (Abou-Elenien et al., 1992).
Use in Synthesizing Amino Acid Derivatives
Ma et al. (2012) developed a new method using related compounds to catalyze reactions for synthesizing amino acid derivatives. This highlights its importance in synthetic chemistry, particularly in creating biologically relevant molecules (Ma et al., 2012).
Contribution to Photobiology Research
Research into the photooxidation of methionine, a process closely related to N,N-dihydroxytrihomomethionine's reactivity, has been conducted by Sysak, Foote, and Ching (1977). This study provides insight into the photobiological reactions and potential applications of similar compounds (Sysak, Foote, & Ching, 1977).
Exploring Nutritional Supplements in Animal Feed
Zhao et al. (2021) investigated the effects of methionine supplements, closely related to N,N-dihydroxytrihomomethionine, on nitrogen utilization in cattle. This study underscores the compound's relevance in animal nutrition and feed efficiency (Zhao et al., 2021).
Lantibiotics Biosynthesis and Biological Activities
Sahl, Jack, and Bierbaum (1995) explored the biosynthesis of lantibiotics, which involves the modification of amino acids including methionine derivatives. Such studies are indicative of the potential of N,N-dihydroxytrihomomethionine in antibiotic research (Sahl, Jack, & Bierbaum, 1995).
Propiedades
Nombre del producto |
N,N-dihydroxytrihomomethionine |
|---|---|
Fórmula molecular |
C8H17NO4S |
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
2-(dihydroxyamino)-7-methylsulfanylheptanoic acid |
InChI |
InChI=1S/C8H17NO4S/c1-14-6-4-2-3-5-7(8(10)11)9(12)13/h7,12-13H,2-6H2,1H3,(H,10,11) |
Clave InChI |
PBLLFERESQOVTJ-UHFFFAOYSA-N |
SMILES canónico |
CSCCCCCC(C(=O)O)N(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



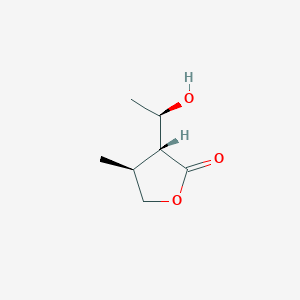
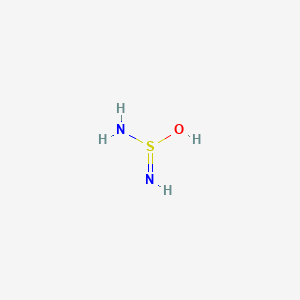
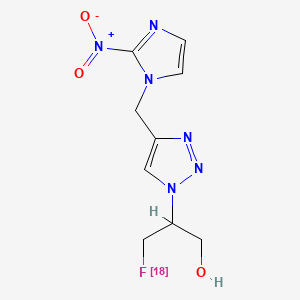
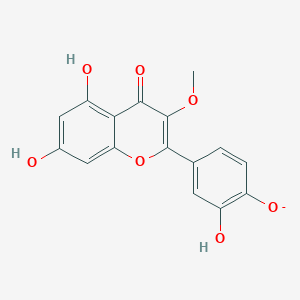
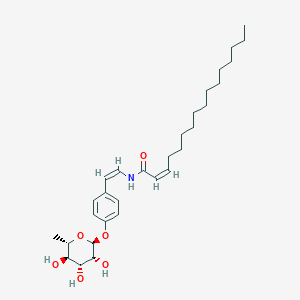
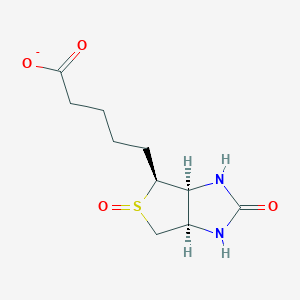

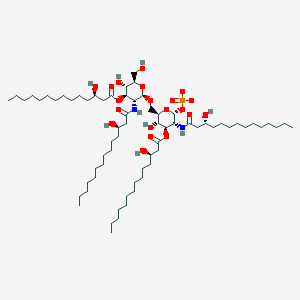
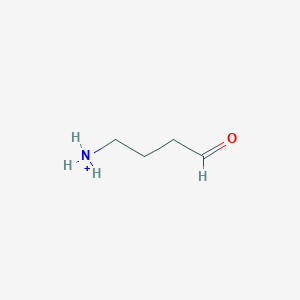

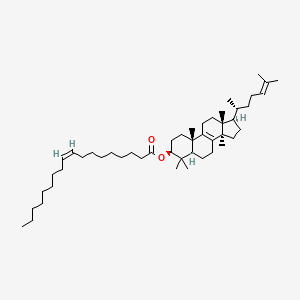
![(2S,3R,4R,5S)-4-amino-2-[(3R,4R,6R)-4,6-diamino-3-[[(2S,3R,5S)-3-amino-6-(aminomethyl)-5-hydroxy-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B1263966.png)
![[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate](/img/structure/B1263967.png)
